Methyl 2-(4-hydroxy-2-methylphenoxy)acetate
Description
Substituent Positional Isomerism
| Compound | Substituents on Phenoxy Ring | Molecular Formula | CAS Number |
|---|---|---|---|
| This compound | 4-OH, 2-CH₃ | C₁₀H₁₂O₄ | 317319-10-1 |
| Methyl 2-(4-hydroxy-3-methylphenoxy)acetate | 4-OH, 3-CH₃ | C₁₀H₁₂O₃ | 64360-47-0 |
| Methyl phenoxyacetate | Unsubstituted | C₉H₁₀O₃ | 2065-23-8 |
The placement of substituents significantly influences electronic properties and reactivity. For example, the 2-methyl group in the target compound sterically hinders hydrogen bonding at the 4-hydroxy position compared to the 3-methyl isomer.
Functional Group Modifications
| Compound | Ester Group | Key Substituents | Primary Application |
|---|---|---|---|
| Ethyl 2-(4-chloro-3-methylphenoxy)acetate | Ethyl | 4-Cl, 3-CH₃ | Herbicide precursor |
| Sodium phenoxyacetate hemihydrate | Sodium | None | Ionic complex studies |
The target compound’s methyl ester group enhances lipophilicity (LogP ≈ 1.25) compared to sodium salts (e.g., sodium phenoxyacetate), which exhibit higher water solubility.
Crystallographic and Conformational Studies via X-ray Diffraction
While direct crystallographic data for this compound are not publicly available, insights can be drawn from structurally analogous compounds.
Hydrogen Bonding and Packing Motifs
In related phenoxyacetates, hydrogen bonding governs crystal packing:
- Inversion-related dimers : Observed in ethyl 2-(4-chloro-3-methylphenoxy)acetate, where benzene–carbonyl C–H···O interactions form R²²(16) loops.
- Ionic coordination : Sodium phenoxyacetate hemihydrate exhibits distorted octahedral coordination of Na⁺ ions by oxygen atoms from phenoxyacetate and water molecules.
The target compound’s 4-hydroxy group likely participates in hydrogen bonding, forming similar dimers or extended networks.
Conformational Flexibility
Phenoxyacetate esters often adopt planar conformations due to resonance stabilization between the ester carbonyl and ether oxygen. For example, in methyl acrylate derivatives, torsion angles around the C–O–C bond are typically close to 180°, minimizing steric strain.
Key conformational parameters :
| Parameter | Typical Value (Related Compounds) | Source |
|---|---|---|
| C–O–C bond angle | 120°–125° | |
| Dihedral angle (phenoxy-acetate) | 170°–175° | |
| Rotatable bonds | 3 (target compound) |
These parameters suggest that the target compound adopts an extended conformation, with the acetate group coplanar to the phenoxy ring.
Properties
IUPAC Name |
methyl 2-(4-hydroxy-2-methylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-7-5-8(11)3-4-9(7)14-6-10(12)13-2/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWKLYFKRYJIKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634913 | |
| Record name | Methyl (4-hydroxy-2-methylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317319-10-1 | |
| Record name | Methyl (4-hydroxy-2-methylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Reaction
The initial step involves a condensation reaction between phenol (specifically 4-hydroxy-2-methylphenol) and glyoxylic acid or oxoethanoic acid in the presence of a condensation catalyst such as sulfuric acid (vitriol oil) and water. The reaction is carried out under normal pressure and mild temperature conditions (25–40 °C), typically for 18–20 hours until the starting materials are fully consumed as monitored by thin-layer chromatography (TLC).
- Mass ratio of phenol to glyoxylic acid: approximately 2.6–3.1:1
- Catalyst loading: 26–35% of phenol mass
- Water addition: 29–33% of phenol mass
The reaction mixture gradually darkens, indicating progress, and results in the formation of 2-(4-hydroxy-2-methylphenoxy)acetic acid as the intermediate.
Neutralization and Extraction
After completion of the condensation, the reaction mixture is neutralized using an inorganic alkaline solution such as sodium hydroxide or sodium bicarbonate to adjust the pH to around 8.1–8.5. This step facilitates the separation of the organic phase containing the phenoxyacetic acid derivative.
- Typical conditions: 25 ± 5 °C, stirring for 25–30 minutes
- Organic solvent used: ethyl acetate (600–800 g depending on batch size)
- Phase separation yields an organic layer rich in the intermediate
Phenol Recovery and Acidification
Phenol and residual solvents are removed from the organic phase by vacuum distillation. The aqueous phase obtained after phenol recovery is acidified with concentrated hydrochloric acid to pH 3.1–3.8, followed by another solvent extraction with ethyl acetate to isolate the acid intermediate in a purer form.
Esterification to Methyl Ester
The purified 2-(4-hydroxy-2-methylphenoxy)acetic acid is then esterified with methanol in the presence of an acid catalyst (commonly sulfuric acid or a similar esterification catalyst) under reflux conditions. The reaction proceeds to yield Methyl 2-(4-hydroxy-2-methylphenoxy)acetate as a white crystalline powder.
- Reaction temperature: reflux of methanol (around 65–70 °C)
- Reaction time: until completion monitored by TLC or HPLC
- Post-reaction neutralization and purification by filtration and drying
Purification and Quality
The final product typically exhibits:
- Purity: approximately 99.0–99.3% by content assay
- Melting point: 154–156 °C
- Weight loss on drying: ~0.50%
- Ignition residue: ~0.10%
These parameters indicate a high-quality crystalline product suitable for further use in synthesis or formulation.
Summary Table of Key Preparation Parameters
| Step | Conditions/Parameters | Notes |
|---|---|---|
| Condensation | Phenol: glyoxylic acid ratio 2.6–3.1:1; catalyst 26–35%; 25–40 °C, 18–20 h | Monitored by TLC; color change to incarnadine |
| Neutralization Extraction | pH 8.1–8.5 using 35% NaOH or sodium bicarbonate; 25 ± 5 °C; ethyl acetate solvent | Stirring 25–30 min; phase separation |
| Phenol Recovery & Acidification | Vacuum distillation; acidify aqueous phase to pH 3.1–3.8 with HCl; extract with ethyl acetate | Purifies the acid intermediate |
| Esterification | Methanol with acid catalyst; reflux (~65–70 °C); time varies | Neutralize post-reaction; filter and dry |
| Final Product Quality | Purity 99.0–99.3%; melting point 154–156 °C; low moisture and residue | White crystalline powder |
Research Findings and Notes
- The condensation reaction is sensitive to temperature and catalyst loading; lower temperatures (30–35 °C) with longer reaction times (up to 20 h) improve conversion and purity.
- The use of ethyl acetate as the extraction solvent is optimal for phase separation and product recovery.
- Neutralization pH control is critical to prevent decomposition or side reactions.
- The esterification step requires careful control of catalyst amount and reflux time to maximize yield and purity.
- The final product’s physicochemical properties (melting point, moisture content) are consistent across different batches, indicating reproducibility.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-hydroxy-2-methylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-hydroxy-2-methylbenzaldehyde or 4-hydroxy-2-methylbenzoic acid.
Reduction: Formation of 2-(4-hydroxy-2-methylphenoxy)ethanol.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Antibacterial Properties
Methyl 2-(4-hydroxy-2-methylphenoxy)acetate exhibits significant antibacterial activity, making it a candidate for use as a preservative in food and pharmaceuticals. Research indicates that this compound possesses stronger antibacterial properties compared to traditional preservatives like benzoic acid and sorbic acid. The mechanism of action involves disrupting the cytoplasmic membrane of microorganisms, leading to protein denaturation and inhibition of respiratory enzymes .
Case Study: Efficacy Against Pathogenic Bacteria
In a comparative study, this compound was tested against various pathogenic bacteria such as Staphylococcus aureus and Salmonella typhimurium. The results demonstrated that at a concentration of 0.1%, this compound effectively inhibited bacterial growth in food products stored under controlled conditions (25°C and 75% humidity) for extended periods. This suggests its potential as a natural preservative in the food industry .
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group modifications, which can lead to the development of new pharmaceuticals and agrochemicals. For instance, it has been used in the preparation of selective PPAR modulators, which are important in treating metabolic disorders such as type 2 diabetes .
Synthesis Pathway
The synthesis of this compound typically involves a multi-step process starting from phenolic precursors. The general steps include:
- Condensation Reaction : Combining phenol derivatives with acetic acid derivatives.
- Esterification : Reacting the resulting compounds with methanol under reflux conditions to yield the final product .
Pharmaceutical Development
This compound is being explored for its pharmacological properties, particularly as a selective modulator in drug development. Its ability to act on specific biological pathways makes it a candidate for addressing diseases associated with lipid metabolism and inflammation.
Pharmacokinetic Studies
Recent studies have focused on improving the pharmacokinetic profiles of drugs derived from this compound. For example, modifications to enhance absorption and bioavailability have shown promise in preclinical trials involving animal models .
Mechanism of Action
The mechanism of action of methyl 2-(4-hydroxy-2-methylphenoxy)acetate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further interact with biological pathways. The aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their behavior in biological systems.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of phenoxyacetic acid esters and (methoxyimino)acetate derivatives. Key structural analogs include:
Key Observations :
- Phenolic vs. Acid Groups: Unlike carboxylic acid analogs (e.g., 2-Methylphenoxyacetic acid), the methyl ester group in the target compound enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .
- Substituent Effects: The 4-hydroxy-2-methylphenoxy group confers unique steric and electronic properties, differentiating it from derivatives with methoxy or chloro substituents (e.g., biphenyl analogs in ).
Environmental Stability and Degradation
- Photodegradation: Phenoxy acid esters, including this compound, exhibit slower photodegradation than their acid counterparts. For example, 2,4-D 2-EHE ester showed <15% degradation after 31 days under light exposure, whereas the acid form degraded within 13 days . The primary photolytic product of related esters is 2-(4-hydroxy-2-methylphenoxy) propanoic acid, highlighting the persistence of ester derivatives in environmental matrices .
Biological Activity
Methyl 2-(4-hydroxy-2-methylphenoxy)acetate, also known by its CAS number 317319-10-1, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on available research findings.
- Molecular Formula : C₁₀H₁₂O₄
- Molecular Weight : 196.20 g/mol
- Density : 1.191 g/cm³
- Boiling Point : 319.4 ºC at 760 mmHg
- Flash Point : 124.5 ºC
These properties indicate the compound's stability and potential for various applications in pharmaceuticals and biochemistry.
Antioxidant Activity
This compound exhibits significant antioxidant properties. This activity is crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in various assays, such as the DPPH radical scavenging assay.
Table 1: Antioxidant Activity of this compound
| Compound | IC50 (µM) |
|---|---|
| This compound | 159 ± 0.098 |
| BHA (positive control) | 44 ± 2.00 |
| PG (positive control) | 30 ± 0.27 |
The IC50 values indicate the concentration required to inhibit 50% of the DPPH radicals, showcasing the compound's potency compared to standard antioxidants like butylated hydroxyanisole (BHA) and propyl gallate (PG) .
Antifungal Activity
Research has shown that this compound possesses antifungal properties against human pathogenic fungi. For instance, it has displayed significant activity against dermatophytes such as Microsporum canis and Trichophyton longifusus. The antifungal efficacy is attributed to its structural components, which enhance its interaction with fungal cell membranes.
Table 2: Antifungal Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Microsporum canis | <50 µg/mL |
| Trichophyton longifusus | <50 µg/mL |
These findings suggest that the compound could be explored further for therapeutic applications in treating fungal infections .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In particular, it showed selective cytotoxicity towards A375 (human melanoma cell line), with an IC50 value indicating effective inhibition of cell proliferation.
Table 3: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| A375 (melanoma) | 5.7 |
| A549 (lung adenocarcinoma) | >10 |
The selective nature of its cytotoxicity suggests potential for targeted cancer therapies .
The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:
- Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.
- Antifungal Mechanism : It disrupts fungal cell membrane integrity, leading to cell lysis and death.
- Cytotoxic Mechanism : It may induce apoptosis in cancer cells through the activation of specific signaling pathways involved in programmed cell death.
Case Studies
A notable study examined the effects of this compound on human melanoma cells. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through increased expression of pro-apoptotic factors .
Another investigation focused on its antifungal properties, revealing that when combined with conventional antifungals, it enhanced their efficacy against resistant strains of fungi .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-(4-hydroxy-2-methylphenoxy)acetate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves esterification or condensation reactions. For example, analogous compounds like Methyl 2-amino-2-(4-fluorophenyl)acetate are synthesized via condensation of substituted benzaldehydes with glycine methyl ester under basic conditions (e.g., NaOH) . Key parameters include solvent choice (methanol/ethanol), catalyst (H₂SO₄ for acid-catalyzed esterification), and reflux duration (4–6 hours). Purification via recrystallization or column chromatography is critical for isolating the product. Yield optimization may require adjusting stoichiometry, temperature, or using flow microreactors for scalability .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester and phenolic hydroxyl groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, especially for detecting photodegradation byproducts . X-ray crystallography (using tools like SHELXL ) can resolve crystal structures if single crystals are obtainable.
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Structural analogs, such as Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate, exhibit enzyme inhibition and receptor-binding activities due to hydrogen-bonding interactions with hydroxyl/methoxy groups . For this compound, in vitro assays (e.g., enzyme inhibition kinetics or cell viability tests) should be conducted to evaluate antioxidant, antimicrobial, or anti-inflammatory potential. Dose-response studies and comparative analysis with derivatives (e.g., 490-M56 ) can identify structure-activity trends.
Advanced Research Questions
Q. How can researchers resolve contradictions in photodegradation data for this compound under varying environmental conditions?
- Methodological Answer : Contradictions may arise from differences in pH, light intensity, or matrix effects (e.g., soil vs. aqueous media). Controlled photolysis experiments using simulated sunlight (e.g., xenon arc lamps) and LC-MS/MS can track degradation pathways. For example, phenoxyacetic acid derivatives like 2-(4-hydroxy-2-methylphenoxy)propanoic acid are common photoproducts . Statistical tools (e.g., ANOVA) and kinetic modeling (first/second-order decay) help quantify rate discrepancies.
Q. What computational strategies are recommended for modeling the interactions of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations predict binding affinities to enzymes or receptors. Density Functional Theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Tools like ORTEP-III visualize 3D conformations, while QSAR models correlate substituent effects (e.g., hydroxyl/methyl groups) with bioactivity .
Q. How do structural modifications (e.g., halogen substitution) alter the compound’s metabolic stability and toxicity profile?
- Methodological Answer : Introduce halogens (e.g., Cl, F) at the phenyl ring via electrophilic substitution and compare metabolic half-lives using liver microsome assays. LC-MS-based metabolomics identifies phase I/II metabolites (e.g., glucuronidation). Toxicity screening in zebrafish embryos or mammalian cell lines (e.g., HepG2) assesses acute vs. chronic effects. Analog studies, such as Methyl 2-(4-bromo-2-methoxyphenyl)acetate , provide benchmarks for structure-toxicity relationships.
Q. What experimental approaches are critical for validating the compound’s role in enzyme inhibition mechanisms?
- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots with varying substrate concentrations) to determine inhibition constants (Ki). Fluorescence quenching or Surface Plasmon Resonance (SPR) measures binding affinity. Site-directed mutagenesis of enzyme active sites (e.g., replacing residues that interact with the hydroxyl group) validates hypothesized interaction modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
